3-(三氟甲基)喹啉

描述

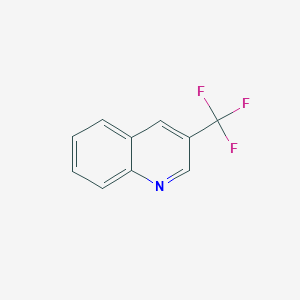

3-(Trifluoromethyl)quinoline is a type of fluorinated quinoline . Quinoline is a nitrogen-based heterocyclic aromatic compound that is widespread in nature . Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .

Synthesis Analysis

A variety of synthetic methods have been considered for the synthesis of fluorinated quinolines. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Another approach to 3-(trifluoromethyl)quinolines is based on cyclizations of trifluoromethyl-containing intermediates .Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)quinoline is C10H6F3N . The molecular weight is 197.16 . An X-ray crystal structure analysis revealed that each molecule features intermolecular C–H···F hydrogen bonds and halogen halogen-type I interactions .Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .科学研究应用

医药化学

喹啉,由苯与含氮杂环吡啶稠合而成,因其广泛的生物活性而备受关注,成为药物设计中的核心模板 . 喹啉骨架长期以来一直被用作合成抗疟药物的结构基础 . 抗肿瘤药物布雷喹那®及其类似物已被证明在移植医学以及治疗风湿性关节炎和银屑病方面具有良好的疗效 .

抗菌活性

氟喹诺酮类药物是一类包含氟化喹啉的药物,具有广泛的抗菌活性 . 它们广泛用于治疗各种细菌感染。

抗肿瘤活性

一些合成的喹啉已被发现具有抗肿瘤活性 . 它们抑制各种酶,在癌症治疗中具有潜在的应用价值。

抗病毒活性

喹啉也被发现具有抗病毒活性 . 它们可以抑制某些病毒的复制,使其成为抗病毒药物开发的潜在候选者。

农业

许多氟化喹啉已在农业中得到应用 . 它们可用作杀虫剂或杀菌剂,有助于保护作物并提高产量。

液晶

氟化喹啉也被用作液晶的组成部分 . 它们独特的性质使其适合在显示技术中使用。

自由基清除剂

已知喹啉基团是自由基清除剂 . 它们可以中和自由基,潜在地减少生物系统中的氧化应激和损伤。

催化

3-(三氟甲基)喹啉-8-基)硼酸,3-(三氟甲基)喹啉的衍生物,被用于科学研究,并在药物发现和催化等领域提供多种应用.

作用机制

- The primary targets of 3-(Trifluoromethyl)quinoline are not fully elucidated. However, some studies suggest that it specifically targets the 80S ribosome of the malaria parasite Plasmodium falciparum . By inhibiting protein synthesis within the parasite, it exerts schizonticidal effects .

Target of Action

安全和危害

While specific safety and hazards information for 3-(Trifluoromethyl)quinoline is not available, general safety measures for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

未来方向

There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Furthermore, societal expectations are that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

生化分析

Biochemical Properties

3-(Trifluoromethyl)quinoline plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, studies have shown that 3-(Trifluoromethyl)quinoline can bind to enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions often involve hydrogen bonding and hydrophobic interactions, which can influence the enzyme’s activity and stability.

Cellular Effects

The effects of 3-(Trifluoromethyl)quinoline on various cell types and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Trifluoromethyl)quinoline can increase the production of reactive oxygen species and lipid peroxidation in cells . This oxidative stress can lead to changes in gene expression and metabolic flux, ultimately affecting cell viability and function.

Molecular Mechanism

At the molecular level, 3-(Trifluoromethyl)quinoline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that 3-(Trifluoromethyl)quinoline has a favorable binding mode in the active sites of enzymes like purine nucleoside phosphorylase and lactate dehydrogenase . These binding interactions can alter the enzyme’s activity, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

The effects of 3-(Trifluoromethyl)quinoline can change over time in laboratory settings. Studies have shown that it can degrade over time, affecting its stability and long-term effects on cellular function. For example, 3-(Trifluoromethyl)quinoline has been observed to increase reactive oxygen species production and lipid peroxidation after 24 hours of treatment . These temporal changes can influence the compound’s efficacy and safety in biochemical applications.

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)quinoline vary with different dosages in animal models. At lower doses, it can effectively inhibit the growth of certain pathogens without causing significant toxicity. At higher doses, 3-(Trifluoromethyl)quinoline can exhibit cytotoxic effects, reducing cell viability and causing adverse effects . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

3-(Trifluoromethyl)quinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it can affect the activity of enzymes involved in oxidative stress and energy metabolism, leading to changes in metabolite levels and metabolic flux . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-(Trifluoromethyl)quinoline within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes through specific transporters, affecting its localization and accumulation in different cellular compartments . These transport mechanisms are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

3-(Trifluoromethyl)quinoline’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the mitochondria, where it influences oxidative stress and energy metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNURDPNECHIYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476008 | |

| Record name | 3-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25199-76-2 | |

| Record name | 3-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common reactions 3-(trifluoromethyl)quinoline undergoes?

A1: 3-(Trifluoromethyl)quinoline exhibits diverse reactivity with different reagents. It can undergo asymmetric transfer hydrogenation in the presence of a chiral phosphoric acid catalyst, leading to chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline derivatives. [] This method offers a valuable route to synthesize compounds with a stereogenic trifluoromethyl group. It also readily participates in C–H bond activation reactions with rhodium(I) complexes. Interestingly, the reaction can yield a mixture of rhodium(I)-(2-quinolinyl), -(4-quinolinyl), -(6-quinolinyl), and -(7-quinolinyl) isomers. [] This regioselectivity highlights the influence of the trifluoromethyl group on the reactivity of the quinoline ring.

Q2: How does the presence of the trifluoromethyl group influence the reactivity of 3-(trifluoromethyl)quinoline?

A2: The electron-withdrawing trifluoromethyl group significantly impacts the reactivity of the quinoline ring system. For instance, it can direct lithiation and subsequent functionalization to specific positions. While 2-(trifluoromethyl)pyridine shows selectivity depending on the reagent, 3-(trifluoromethyl)pyridine undergoes decomposition under similar conditions, highlighting the influence of the trifluoromethyl group's position. [] This directing effect allows for the regioselective synthesis of various trifluoromethyl-substituted quinolinecarboxylic acids, valuable building blocks in medicinal chemistry. []

Q3: Are there specific challenges associated with the synthesis of compounds like 2-amino-3-(trifluoromethyl)quinoline?

A3: Yes, the synthesis of compounds like 2-amino-3-(trifluoromethyl)quinoline often requires developing new synthetic strategies. Researchers are exploring novel approaches to access these valuable molecules efficiently. []

Q4: How does 3-(trifluoromethyl)quinoline react with metal hydrides?

A4: The reduction of 3-(trifluoromethyl)quinoline with metal hydrides shows intriguing selectivity. Sodium borohydride exclusively reduces the trifluoromethyl group to a methyl group. [] In contrast, lithium aluminum hydride reduces the trifluoromethyl group to a difluoromethyl group while also reducing the quinoline ring to yield 3-(difluoromethyl)-1,2-dihydroquinoline. [] These distinct reduction pathways underscore the need to carefully consider the choice of reducing agent when working with this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)